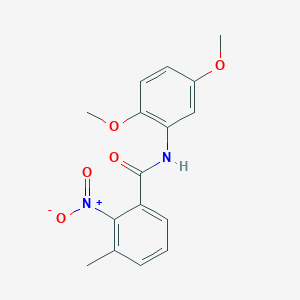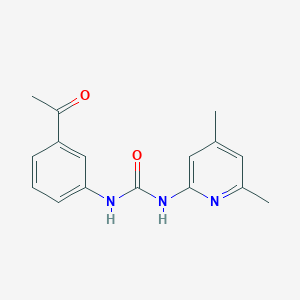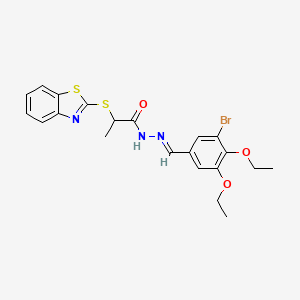![molecular formula C13H15F3N2O2 B5699956 N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry. This compound is commonly referred to as MTFMA and is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
MTFMA works by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in the immune response. NF-κB is activated in response to various stimuli, such as pathogens, toxins, and stress. The activation of NF-κB leads to the production of pro-inflammatory cytokines and chemokines, which promote inflammation. MTFMA inhibits the activation of NF-κB by blocking the phosphorylation of inhibitor of κB (IκB), which is an inhibitor of NF-κB. This leads to the inhibition of the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
MTFMA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of nitric oxide, which is a molecule involved in the immune response. MTFMA also inhibits the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. In addition, MTFMA has been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MTFMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in water and organic solvents, which makes it easy to work with. However, there are also some limitations to using MTFMA in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, MTFMA can be expensive to produce, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on MTFMA. One potential direction is to investigate its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on other signaling pathways involved in the immune response. In addition, further research is needed to determine the optimal dosage and administration of MTFMA for therapeutic use. Overall, the research on MTFMA has shown promising results and has the potential to lead to the development of new treatments for inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
MTFMA has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. MTFMA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This makes MTFMA a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-9(19)17-11-8-10(13(14,15)16)2-3-12(11)18-4-6-20-7-5-18/h2-3,8H,4-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDGDOSPJHNBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)




![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)


![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)
